

Core Concepts: The Role of a Homobifunctional PEG Linker

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Compound of Interest

Compound Name: **Azido-PEG12-azide**

Cat. No.: **B15338927**

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Azido-PEG12-azide is a chemical tool designed for the covalent crosslinking of two molecules. Its structure consists of a 12-unit PEG spacer flanked by an azide group ($-N_3$) at each end. The key features and advantages of this structure are:

- Homobifunctional Nature: Having two identical reactive groups (azides) allows for the straightforward linking of two molecules that have been functionalized with a complementary reactive group, typically an alkyne.
- PEG Spacer: The polyethylene glycol chain is hydrophilic, which enhances the aqueous solubility of the linker and the resulting conjugate.^[1] This property is particularly valuable when working with biomolecules that may have poor solubility in organic solvents. The PEG spacer is also known to be non-immunogenic and can improve the pharmacokinetic profile of therapeutic molecules.
- Click Chemistry Reactivity: The azide groups are key components in one of the most robust click chemistry reactions, the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). This reaction is highly specific, proceeds with high yield under mild, often aqueous conditions, and forms a stable triazole linkage.^{[1][2][3]}

Physicochemical and Technical Data

The precise chemical and physical properties of **Azido-PEG12-azide** are critical for its application in pharmaceutical and bioconjugation chemistry. The key quantitative data are summarized below.

Property	Value	Reference(s)
CAS Number	361543-08-0	[1]
Molecular Formula	C ₂₆ H ₅₂ N ₆ O ₁₂	[1]
Molecular Weight	640.7 g/mol	[1]
Purity	≥98%	[1]
Appearance	White solid or viscous liquid	
Solubility	Soluble in Water, DMSO, DCM, DMF	[1]
Storage Condition	-20°C, keep dry and protected from light	[1]

Key Applications in Research and Drug Development

Azido-PEG12-azide is a versatile linker used in various applications where the precise connection of two molecular entities is required.

- **Bioconjugation:** It is widely used to crosslink proteins, peptides, oligonucleotides, or other biomolecules that have been functionalized with alkyne groups. This enables the creation of complex constructs, such as antibody-oligonucleotide conjugates or dimeric proteins.
- **Drug Delivery and Development:** In the field of drug delivery, this linker can be used to attach targeting ligands to drug-loaded nanoparticles or to construct Antibody-Drug Conjugates (ADCs). While heterobifunctional linkers are common for ADCs, a homobifunctional linker can be used to dimerize drug payloads or link multiple payloads to a single antibody attachment site.
- **PROTACs:** Proteolysis-Targeting Chimeras (PROTACs) are molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. PEG linkers are integral to PROTAC design, and a diazide linker could be employed in modular synthetic strategies to connect two alkyne-bearing fragments (one binding the target, the other the E3 ligase).[\[4\]](#) [\[5\]](#)[\[6\]](#)

- Surface Modification: **Azido-PEG12-azide** can be used to functionalize surfaces that have been modified with alkyne groups, creating a hydrophilic surface layer that can be further conjugated with other molecules.

Experimental Protocols

The following is a generalized protocol for the use of **Azido-PEG12-azide** to crosslink two alkyne-containing molecules (Molecule A-Alkyne and Molecule B-Alkyne) via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. Researchers should optimize conditions for their specific substrates.

Objective: To synthesize a conjugate A-PEG12-B by linking Molecule A-Alkyne and Molecule B-Alkyne with **Azido-PEG12-azide**.

Materials:

- Molecule A-Alkyne
- Molecule B-Alkyne
- **Azido-PEG12-azide**
- Copper(II) Sulfate (CuSO_4)
- Sodium Ascorbate (prepare fresh)
- Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) as a copper(I) stabilizing ligand
- Solvents: Deionized water, DMSO, or a t-BuOH/water mixture
- Reaction Buffer (e.g., Phosphate-buffered saline, PBS, pH 7.4)
- Purification system (e.g., HPLC, SEC)

Reagent Preparation:

- Molecule A-Alkyne and Molecule B-Alkyne Solutions: Prepare stock solutions of each alkyne-containing molecule in a suitable solvent (e.g., DMSO, water). The concentration will depend on the specific molecules.
- **Azido-PEG12-azide** Solution: Prepare a 10 mM stock solution of **Azido-PEG12-azide** in DMSO or water.
- Copper(II) Sulfate Solution: Prepare a 20-50 mM stock solution of CuSO₄ in deionized water.
- Sodium Ascorbate Solution: Freshly prepare a 100-300 mM stock solution of sodium ascorbate in deionized water.
- Ligand Solution: Prepare a 50-100 mM stock solution of THPTA or TBTA in DMSO or water.

Reaction Procedure (Stepwise Crosslinking):

This protocol assumes a stepwise approach to minimize the formation of A-PEG12-A and B-PEG12-B homodimers.

Step 1: Reaction of Molecule A-Alkyne with **Azido-PEG12-azide**

- In a reaction tube, dissolve Molecule A-Alkyne in the chosen reaction buffer.
- Add a 5- to 10-fold molar excess of **Azido-PEG12-azide** to the solution. This drives the reaction towards the mono-conjugated product (Molecule A-PEG12-azide).
- In a separate tube, premix the CuSO₄ solution and the THPTA/TBTA ligand solution (a 1:2 to 1:5 molar ratio of Cu:Ligand is common).^[7] Let it stand for a few minutes.
- Add the copper/ligand solution to the reaction mixture. The final copper concentration is typically 50-250 μM.^[8]
- Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be 5-10 times that of the copper.^{[7][8]}
- Allow the reaction to proceed at room temperature for 1-4 hours.^[8] Monitor progress by LC-MS or an appropriate analytical method.

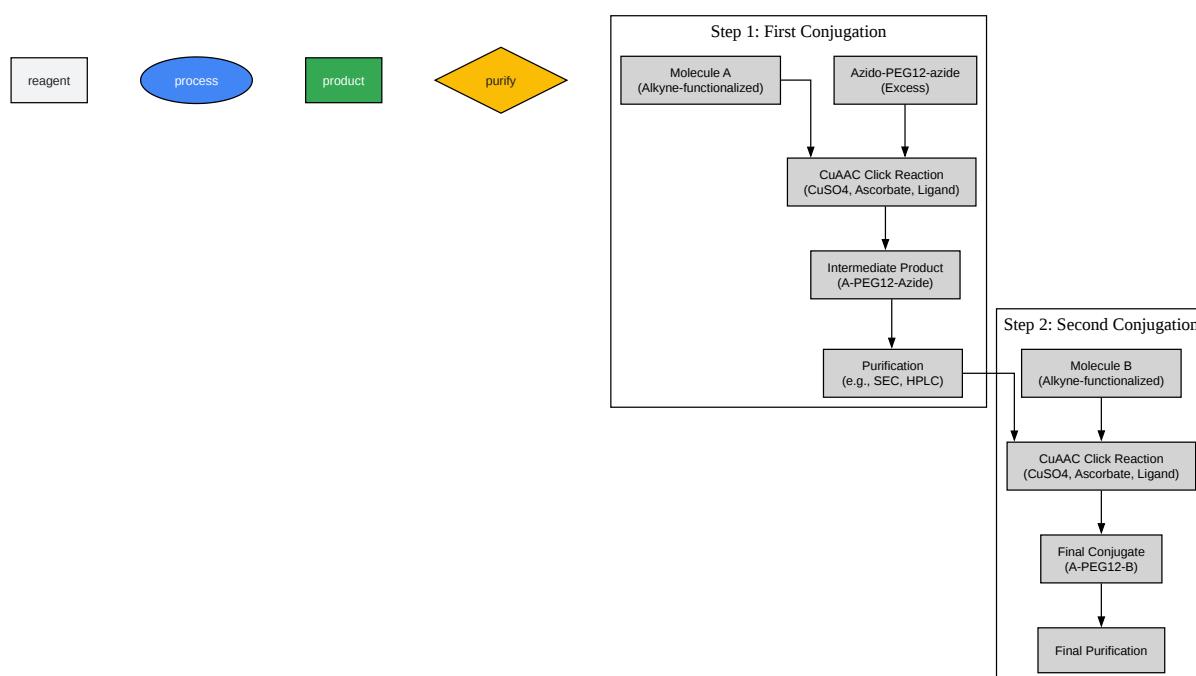
- Upon completion, purify the intermediate product (Molecule A-PEG12-azide) using a suitable technique (e.g., dialysis, size-exclusion chromatography, or HPLC) to remove excess **Azido-PEG12-azide** and reaction reagents.

Step 2: Reaction of Intermediate with Molecule B-Alkyne

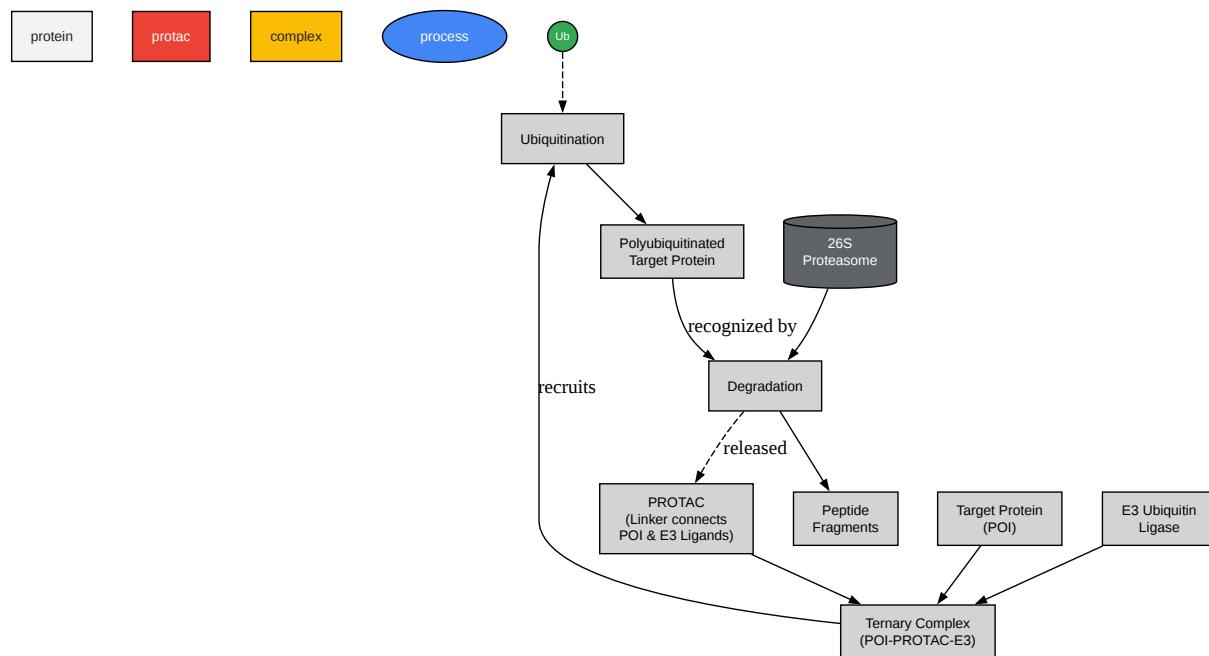
- Dissolve the purified Molecule A-PEG12-azide intermediate in the reaction buffer.
- Add a 1.2- to 2-fold molar excess of Molecule B-Alkyne.
- Repeat steps 3-6 from Step 1 to catalyze the second click reaction.
- Upon completion, purify the final conjugate (Molecule A-PEG12-B) using preparative HPLC, SEC, or another appropriate method to remove unreacted starting materials and reagents.

Mandatory Visualizations

The following diagrams illustrate key workflows and mechanisms relevant to the application of **Azido-PEG12-azide**.

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Caption: Stepwise workflow for crosslinking two molecules using **Azido-PEG12-azide**.



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Caption: PROTAC mechanism of action, a key application for PEG linkers.

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